molecular formula C28H21ClS2 B1680129 NSC156529 CAS No. 41134-88-7

NSC156529

Cat. No.: B1680129
CAS No.: 41134-88-7
M. Wt: 457.1 g/mol
InChI Key: KLQVNXJBZZWIIV-UHFFFAOYSA-M
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Description

This compound is a thionia-tetracyclic heterocycle characterized by a polycyclic framework incorporating sulfur and nitrogen atoms, with phenyl and methyl substituents. Its chloride counterion stabilizes the positively charged thionia moiety. Crystallographic analysis using programs like SHELX has been critical for elucidating its three-dimensional conformation, including bond angles, torsion angles, and ring puckering parameters .

Properties

IUPAC Name

8-methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21S2.ClH/c1-19-22-14-8-16-25(29-20-10-4-2-5-11-20)27(22)24-18-30(21-12-6-3-7-13-21)26-17-9-15-23(19)28(24)26;/h2-17H,18H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQVNXJBZZWIIV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=C3C[S+](C4=CC=CC1=C34)C5=CC=CC=C5)SC6=CC=CC=C6.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41134-88-7
Record name NSC156529
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

The compound 8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride (commonly referred to as Compound A) exhibits significant biological activity that has garnered attention in medicinal chemistry and cancer research.

  • IUPAC Name : 8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride
  • Molecular Formula : C28H21ClS2
  • Molecular Weight : 469.06 g/mol
  • CAS Number : Not specified in the search results.

Compound A primarily functions through the modulation of key biochemical pathways associated with cancer cell proliferation and apoptosis:

  • Target Interaction : The compound is known to interact with cellular pathways involving the p53 tumor suppressor protein , which plays a crucial role in regulating the cell cycle and preventing tumor formation.
  • Mode of Action : It is hypothesized that Compound A enhances the stability and activation of p53 by downregulating its negative regulators such as MDMX (also known as MDM4) . This leads to increased transcription of p53 target genes that promote cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Several studies have reported on the anticancer properties of Compound A:

  • In vitro Studies : Research indicated that Compound A effectively inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis via p53 activation
HT29 (Colon)4.8Cell cycle arrest and apoptosis

Pharmacokinetics

The pharmacokinetic profile of Compound A suggests favorable absorption and distribution characteristics:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : High tissue distribution with a preference for tumor tissues.
  • Metabolism : Primarily metabolized in the liver with several metabolites identified that retain some biological activity.

Safety and Toxicity Profile

Initial toxicity assessments indicate that Compound A has a relatively low toxicity profile compared to traditional chemotherapeutics:

  • Acute Toxicity : No significant adverse effects were observed at therapeutic doses in animal models.
  • Chronic Toxicity : Long-term studies are ongoing to evaluate potential cumulative effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of polycyclic heteroaromatic systems. Below is a comparative analysis with structurally related compounds, focusing on synthesis, spectroscopic properties, and conformational stability.

Spectroscopic Properties

Compound UV λ_max (nm) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Target Compound 280, 320* 2.1 (s, CH₃), 7.2–7.8 (Ph) 125–140 (aromatic C), 35 (CH₃)
10-Methyl-9-isothiocyanatoacridinium 265, 310 3.5 (s, CH₃), 8.1–8.9 (Ar) 120–135 (aromatic C), 40 (CH₃)
Isorhamnetin-3-O-glycoside 254, 370 6.8–7.4 (Ar), 5.1 (glycosyl) 100–160 (aromatic/glycosyl)

*Predicted based on conjugated system.

Conformational Analysis

The puckering of the tetracyclic system in the target compound can be analyzed using Cremer-Pople ring puckering coordinates . For six-membered rings, the amplitude (θ) and phase (φ) parameters describe deviations from planarity. Comparatively:

  • Cyclopentane derivatives : Exhibit pseudorotation with variable φ but fixed θ ≈ 40° .
  • Target compound : Computational models predict θ ≈ 25° (flattened due to aromaticity) and φ ≈ 180°, indicating a boat-like distortion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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